(-)-Nomifensine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

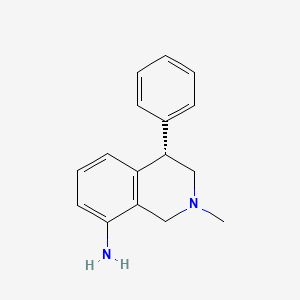

(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

(-)-Nomifensine is characterized by its unique mechanism of action, which involves the inhibition of norepinephrine and dopamine reuptake while exhibiting a weaker effect on serotonin uptake. This profile differentiates it from traditional antidepressants like tricyclics and monoamine oxidase inhibitors. The drug has demonstrated efficacy in treating major depressive disorders without the sedative effects commonly associated with other antidepressants .

Key Pharmacological Properties:

- Inhibition of neurotransmitter reuptake : Potent inhibitor of norepinephrine and dopamine reuptake .

- Minimal anticholinergic effects : Compared to tricyclic antidepressants, this compound has fewer peripheral side effects .

- Potential for use in ADHD : Studies have shown effectiveness in treating adult attention-deficit hyperactivity disorder (ADHD) .

Antidepressant Use

This compound was initially marketed as an antidepressant under the brand names Merital and Alival during the 1970s. Clinical trials indicated that it was effective at doses ranging from 50 to 225 mg per day . Its non-sedative nature made it an attractive option for patients who experience fatigue or sedation with other treatments.

Motivational Disorders

Research has indicated that this compound can reverse motivational deficits induced by tetrabenazine in animal models. This suggests its potential application in treating conditions characterized by motivational deficits, such as depression or certain neurodegenerative diseases .

Neuropharmacological Research

The compound has been utilized in studies examining dopamine release mechanisms related to addiction. Its ability to modulate dopaminergic activity makes it a valuable tool for understanding addiction pathways and developing potential treatments .

Oncology Applications

Recent studies have explored the potential of this compound in cancer treatment, particularly breast cancer. Research indicates that modified forms of this compound, created through ionizing radiation, may enhance its anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies showed that these modified compounds had a significantly increased apoptotic effect compared to the unmodified version .

Case Study: Breast Cancer Research

- Objective : To investigate the effects of ionizing radiation on this compound's efficacy against MCF-7 breast cancer cells.

- Findings : The modified compound (IR-NF) exhibited a higher rate of apoptosis (95%) compared to the original drug (34.2%), indicating enhanced therapeutic potential .

Safety and Side Effects

Despite its therapeutic potential, this compound was withdrawn from the market due to serious side effects, including risks of hemolytic anemia and psychological dependence at high doses . Monitoring for adverse effects remains critical in any future applications or research involving this compound.

Summary Table of Applications

Eigenschaften

CAS-Nummer |

89664-18-6 |

|---|---|

Molekularformel |

C16H18N2 |

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |

InChI-Schlüssel |

XXPANQJNYNUNES-AWEZNQCLSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

Isomerische SMILES |

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

Kanonische SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.